molecular formula C12H15BrO2 B3033299 3-(4-Bromophenyl)-4-methylpentanoic acid CAS No. 1017195-23-1

3-(4-Bromophenyl)-4-methylpentanoic acid

Cat. No.: B3033299
CAS No.: 1017195-23-1
M. Wt: 271.15 g/mol
InChI Key: KRUVSXKUNSQVEN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-methylpentanoic acid is a carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 4-bromophenyl group at position 3 and a methyl group at position 4.

For example:

  • Synthesis and Characterization: Boron-containing analogs, such as (E)-2-((4-boronobenzylidene)amino)-4-methylpentanoic acid, have been synthesized via Schiff base reactions and characterized using FTIR, NMR, and TGA .
  • Functional Implications: Substituted pentanoic acids are often investigated as enzyme inhibitors (e.g., ACE2 inhibitors like MLN-4760) or intermediates in drug synthesis .

Properties

IUPAC Name

3-(4-bromophenyl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUVSXKUNSQVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-4-methylpentanoic acid typically involves the bromination of 4-methylpentanoic acid followed by a Friedel-Crafts acylation reaction. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The Friedel-Crafts acylation involves the reaction of the brominated intermediate with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 3-(4-Phenyl)-4-methylpentanoic acid.

    Substitution: Formation of 3-(4-Hydroxyphenyl)-4-methylpentanoic acid.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-4-methylpentanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling.

Biology: In biological research, this compound can be used to study the effects of bromine-substituted aromatic compounds on biological systems. It may also be used in the development of new pharmaceuticals.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its bromine substituent makes it useful in flame retardants and other applications requiring halogenated compounds.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-methylpentanoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(3-Bromophenyl)-4-methylpentanoic Acid (QM-9991)
  • Structure : Differs in the bromophenyl group’s position (meta vs. para).
  • Purity : 95% (MFCD16340131) .
2-(4-Bromophenylsulfonamido)-4-methylpentanoic Acid
  • Structure : Incorporates a sulfonamido group at position 2, enhancing hydrogen-bonding capacity.
  • Applications : Sulfonamide derivatives are common in protease inhibitors and antimicrobial agents .
  • Synonyms: Multiple aliases, including MFCD00172816 and AKOS000204991 .

Chain Length and Functional Groups

3-(4-Bromophenyl)pentanedioic Acid
  • Structure : Features a longer dicarboxylic acid chain.
  • Solubility: Likely higher aqueous solubility due to additional carboxylic groups, contrasting with the monofunctional 3-(4-bromophenyl)-4-methylpentanoic acid .
4-Methylpentanoic Acid
  • Structure : Lacks the bromophenyl group.
  • Natural Occurrence : Isolated from Iris lactea roots, highlighting its role in plant biochemistry .
MLN-4760 (ACE2 Inhibitor)
  • Structure: (S,S)-2-{1-carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol4-yl]-ethylamino}-4-methylpentanoic acid.
  • Relevance: Demonstrates how methyl and aryl substitutions on pentanoic acid scaffolds can modulate enzyme inhibition. MLN-4760 binds ACE2 via hinge-bending motions, a mechanism that para-bromophenyl analogs might exploit .
Boron-Containing Analogs
  • Example: (E)-2-((4-boronobenzylidene)amino)-4-methylpentanoic acid.

Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Key Features Applications Reference
This compound C₁₂H₁₅BrO₂ Para-bromophenyl, methyl at C4 Drug intermediates, enzyme inhibitors
2-(3-Bromophenyl)-4-methylpentanoic acid C₁₂H₁₅BrO₂ Meta-bromophenyl Structural studies
2-(4-Bromophenylsulfonamido)-4-methylpentanoic acid C₁₂H₁₆BrNO₄S Sulfonamido group Protease inhibition
MLN-4760 C₂₀H₂₄Cl₂N₂O₄ Dichlorobenzyl-imidazole ACE2 inhibition

Research Findings and Implications

Synthetic Accessibility : Derivatives like 3-(4-bromophenyl)pentanedioic acid are synthesized via Friedel-Crafts alkylation or Suzuki coupling, suggesting feasible routes for the target compound .

Thermal Stability : Boron-containing analogs decompose above 250°C, indicating robust thermal stability for aryl-carboxylic acids .

Biological Targeting : The para-bromophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in ACE2 inhibitors .

Biological Activity

Overview

3-(4-Bromophenyl)-4-methylpentanoic acid (CAS No. 1017195-23-1) is an organic compound characterized by a bromine-substituted phenyl ring attached to a pentanoic acid chain. Its unique structure positions it as a significant compound in both synthetic and biological chemistry, particularly in the development of pharmaceuticals and specialty chemicals.

The biological activity of this compound can be attributed to its ability to participate in various biochemical pathways. The compound is known for its role in Suzuki–Miyaura cross-coupling reactions , where it undergoes oxidative addition with palladium catalysts, leading to the formation of new carbon-carbon bonds. This mechanism is crucial for synthesizing complex organic molecules, which may exhibit various biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that bromophenyl derivatives can possess significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 2 to 4 µg/mL, highlighting their potential as antimicrobial agents .

Pharmacological Potential

The derivatives of this compound may also demonstrate pharmacological activities that warrant further investigation. The presence of the bromine substituent can enhance lipophilicity and alter the compound's interaction with biological targets, making it a candidate for drug development.

Case Studies and Research Findings

  • Antibacterial Evaluation
    • A study synthesized various derivatives of pentanoic acids and evaluated their antibacterial activity. Compounds demonstrated effective inhibition against several strains of Gram-positive bacteria, with some exhibiting MIC values as low as 2 µg/mL against multidrug-resistant Staphylococcus aureus .
  • Synthesis and Applications
    • The synthesis of this compound serves as an intermediate in creating more complex molecules through reactions like Suzuki-Miyaura coupling, which is essential in medicinal chemistry for developing new therapeutic agents.

Comparison with Similar Compounds

The biological activity of this compound can be compared with its analogs:

Compound NameStructureBiological ActivityMIC Values (µg/mL)
3-(4-Chlorophenyl)-4-methylpentanoic acidCl-substitutedModerate antibacterial5-10
3-(4-Fluorophenyl)-4-methylpentanoic acidF-substitutedLow antibacterial>10
This compound Br-substitutedHigh antibacterial2-4

This table illustrates that the presence of bromine enhances the antimicrobial efficacy compared to chlorine or fluorine substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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